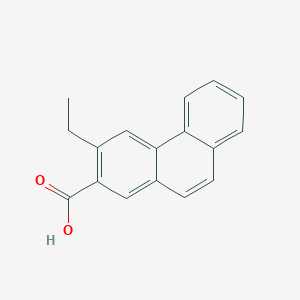
3-Ethylphenanthrene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylphenanthrene-2-carboxylic acid is an organic compound belonging to the phenanthrene family, characterized by a three-ring aromatic structure. This compound features an ethyl group at the third position and a carboxylic acid group at the second position on the phenanthrene backbone. Its unique structure imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylphenanthrene-2-carboxylic acid typically involves multi-step organic reactions starting from phenanthrene. One common method includes:
Friedel-Crafts Alkylation: Phenanthrene undergoes alkylation with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the ethyl group at the third position.
Oxidation: The ethylated phenanthrene is then oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce the carboxylic acid group at the second position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient conversion and minimal by-products.
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or ketones.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or nitric acid under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of 3-ethylphenanthrene-2-carboxaldehyde or 3-ethylphenanthrene-2-carboxylic ketone.
Reduction: Formation of 3-ethylphenanthrene-2-methanol or 3-ethylphenanthrene-2-carboxaldehyde.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
3-Ethylphenanthrene-2-carboxylic acid finds applications in several scientific domains:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
Mechanism of Action
The mechanism by which 3-ethylphenanthrene-2-carboxylic acid exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular function.
Comparison with Similar Compounds
Phenanthrene-2-carboxylic acid: Lacks the ethyl group, making it less hydrophobic and potentially altering its reactivity.
3-Methylphenanthrene-2-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group, affecting its steric and electronic properties.
2-Ethylphenanthrene-3-carboxylic acid: Positional isomer with different reactivity and physical properties.
Uniqueness: 3-Ethylphenanthrene-2-carboxylic acid’s unique combination of an ethyl group and a carboxylic acid on the phenanthrene backbone imparts distinct chemical reactivity and physical properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
112878-80-5 |
|---|---|
Molecular Formula |
C17H14O2 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
3-ethylphenanthrene-2-carboxylic acid |
InChI |
InChI=1S/C17H14O2/c1-2-11-9-15-13(10-16(11)17(18)19)8-7-12-5-3-4-6-14(12)15/h3-10H,2H2,1H3,(H,18,19) |
InChI Key |
LORIFMAOOJUQMX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C2C=CC3=CC=CC=C3C2=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4B,5,5a,6-tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine](/img/structure/B14314209.png)
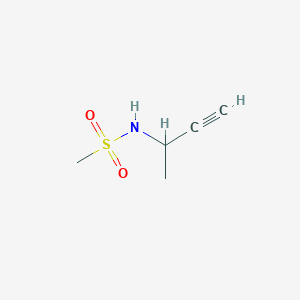
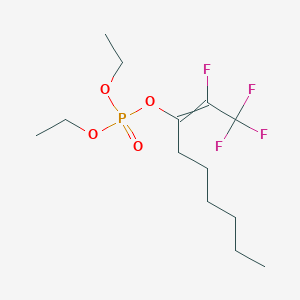
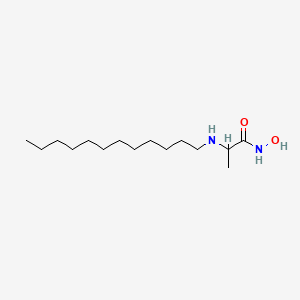
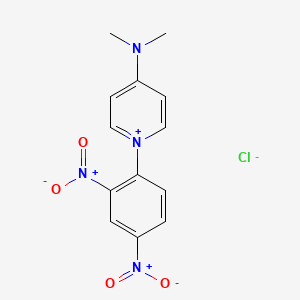

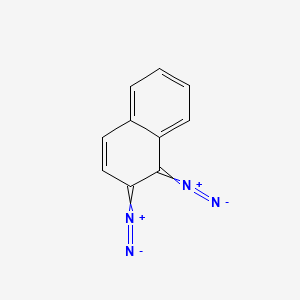
![(3S,5R,7S)-16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-5-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14314249.png)
![2,2-Dichloro-N-[(E)-(dimethylamino)methylidene]acetamide](/img/structure/B14314250.png)
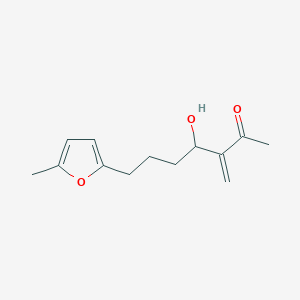
![(4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14314255.png)
![5,6-Bis(methylsulfanyl)-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione](/img/structure/B14314262.png)
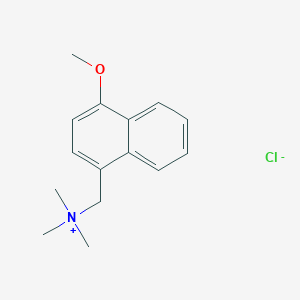
![[(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane](/img/structure/B14314305.png)
